Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 198210-86-5) is a bicyclic amine derivative with a molecular formula of C₁₃H₂₄N₂O₂ (based on stereochemical variations) or C₁₅H₂₂N₂ (reported in some sources, possibly due to nomenclature discrepancies) . It exists as a white crystalline solid, insoluble in water but soluble in organic solvents like methanol and ethyl ether . This compound serves as a critical intermediate in synthesizing nitrogen-containing heterocycles, particularly in medicinal chemistry for targeting nicotinic acetylcholine receptors or other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-10(8-15)11(9)14/h9-11H,4-8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQQKPHJTZRKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166943 | |
| Record name | 1,1-Dimethylethyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198466-20-4 | |
| Record name | 1,1-Dimethylethyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198466-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s reactivity arises from three key features:
-
Tert-butyl carbamate : A protecting group cleavable under acidic conditions.
-
Primary amino group : Participates in nucleophilic substitution, amide coupling, and cyclization.
-
Bicyclic framework : Influences steric and electronic environments, modulating reaction outcomes .
Amide Bond Formation
The amino group reacts with activated carboxylic acids (e.g., acyl chlorides, NHS esters) to form amides. This is pivotal for synthesizing peptidomimetics or drug conjugates.
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Amidation | DCC/DMAP, DMF, room temperature | Substituted amide derivatives | Antibiotic or enzyme inhibitor synthesis |
For example, coupling with benzyloxycarbonyl (Cbz)-activated intermediates yields protected intermediates for further functionalization.
Nucleophilic Substitution
The amino group acts as a nucleophile in SN2 reactions with alkyl halides or epoxides:
| Substrate | Conditions | Yield |
|---|---|---|
| Methyl iodide | KCO, DMF, 50°C | 78% |
| Epichlorohydrin | EtN, THF, reflux | 65% |
These reactions expand the compound’s utility in creating tertiary amines or heterocyclic systems.
Deprotection of the Boc Group
The tert-butyl carbamate is cleaved under acidic conditions to expose the secondary amine:
| Acid | Time | Yield |
|---|---|---|
| Trifluoroacetic acid (TFA) | 2 h | 92% |
| HCl/dioxane | 4 h | 85% |
The deprotected amine serves as a precursor for further functionalization, such as sulfonamide formation .
Reductive Amination
The primary amine reacts with aldehydes/ketones under reductive conditions (NaBHCN or H/Pd-C) to form secondary amines:
| Carbonyl Compound | Catalyst | Yield |
|---|---|---|
| Benzaldehyde | NaBHCN, MeOH | 70% |
| Cyclohexanone | H/Pd-C, EtOH | 63% |
This method is instrumental in diversifying the compound’s side chains for structure-activity relationship (SAR) studies .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate has shown promise in the field of medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its bicyclic structure allows it to interact with biological targets effectively.
Case Study: Neuropharmacology
Research indicates that compounds similar to Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane derivatives exhibit activity at neurotransmitter receptors, suggesting potential applications in treating conditions such as anxiety and depression . The nitrogen atom within the bicyclic framework may facilitate interactions with these receptors, enhancing therapeutic efficacy.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecular architectures.
Synthetic Routes:
The synthesis typically involves:
- Formation of the Bicyclic Core: Achieved through Diels-Alder reactions.
- Esterification: The tert-butyl ester group is introduced via reaction with tert-butyl alcohol in the presence of an acid catalyst.
Applications in Synthesis:
- Intermediate for Pharmaceuticals: It can be utilized as an intermediate in synthesizing various pharmaceutical compounds.
- Development of New Synthetic Methodologies: Its unique structure allows chemists to explore novel synthetic pathways that could lead to the discovery of new drugs or materials .
Biological Research
In biological research, this compound is used as a probe for studying enzyme mechanisms and protein interactions.
Case Study: Enzyme Mechanism Studies
The compound's ability to mimic substrate structures makes it valuable for probing enzyme active sites and understanding catalytic mechanisms . For instance, studies have demonstrated its role in elucidating the function of specific enzymes involved in metabolic pathways.
Industrial Applications
In industry, this compound is being explored for its utility in synthesizing specialty chemicals and materials.
Potential Uses:
- Production of Fine Chemicals: Its stability and reactivity make it suitable for producing fine chemicals used in various industrial applications.
- Material Science: Research is ongoing into its potential use as a precursor for advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl 3-azabicyclo[3.3.1]nonane-3-carboxylate scaffold is highly versatile, with modifications at the 9-position significantly altering physicochemical and biological properties. Key analogs include:
Biological Activity
Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate, also known by its CAS number 1198466-20-4, is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- IUPAC Name : tert-butyl (1R,5S)-9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Purity : 95% .
Biological Activity
The biological activity of this compound is primarily explored in the context of its potential therapeutic applications, particularly in cancer treatment and neurological disorders.
Anticancer Activity
Recent studies have indicated that bicyclic compounds, including those similar to Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane, exhibit significant anticancer properties. These compounds can interact with cellular pathways involved in tumor growth and proliferation.
Case Study: Anticancer Mechanism
A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to increased apoptosis in cancerous cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may have a role in reducing neuroinflammation and protecting against neuronal cell death.
Research Findings
In vitro studies demonstrated that Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane could inhibit the release of pro-inflammatory cytokines from glial cells, which are implicated in neurodegenerative diseases .
Pharmacological Applications
The unique structure of Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane makes it a valuable scaffold for designing new drugs targeting various diseases.
| Application Area | Potential Benefits |
|---|---|
| Cancer Therapy | Induces apoptosis in tumor cells |
| Neurological Disorders | Reduces neuroinflammation |
| Pain Management | Possible analgesic properties |
Synthesis and Derivatives
The synthesis of Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance its biological activity.
Synthetic Route Example
A common synthetic route includes the use of starting materials such as amino acids and cyclic precursors, followed by steps involving protection-deprotection strategies and cyclization reactions .
Q & A
Q. What are the established synthetic routes for tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate?
Answer: The synthesis involves multi-step strategies to construct the bicyclic scaffold. A representative method includes:
Condensation : React tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde in methanol under reflux to form the bicyclic intermediate .
Deprotection : Remove protective groups (e.g., tert-butyloxycarbonyl, Boc) under acidic conditions (HCl/EtOAc) to introduce the amino group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound (≥95% purity) .
Q. Key Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | Paraformaldehyde, MeOH, reflux | Stepwise reagent addition improves yield by 15-20% |
| 2 | HCl/EtOAc, 0–5°C | Controlled pH prevents over-acidification |
Q. What analytical techniques confirm the structure and purity of this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm ≥95% purity .
Q. How should this compound be stored to maintain stability?
Answer:
- Storage : 2–8°C in amber glass vials under nitrogen or argon to prevent oxidation/hygroscopic degradation .
- Stability Monitoring : Perform HPLC every 6 months to detect decomposition (e.g., tert-butyl group hydrolysis) .
Advanced Questions
Q. How can researchers optimize stereochemical control during synthesis?
Answer:
Q. Stereochemical Analysis Workflow
| Method | Application | Reference Standard |
|---|---|---|
| X-ray crystallography | Absolute configuration | rel-(1R,5S,9s) isomer |
| Circular dichroism | ee determination | Mosher’s ester derivatives |
Q. How to resolve contradictory data between NMR and mass spectrometry?
Answer:
- Scenario : Discrepancies in molecular ion vs. NMR-integrated proton counts.
- Root Causes :
- Residual solvents (e.g., DMSO in NMR).
- Undetected stereoisomers or tautomers.
- Solutions :
Q. What methodologies assess degradation pathways under experimental conditions?
Answer:
- Accelerated Stability Studies :
- Kinetic Analysis : Pseudo-first-order rate constants (kobs) predict shelf-life at 25°C .
Q. How to develop a scalable purification protocol for gram-scale synthesis?
Answer:
- Chromatography Optimization :
- Alternative Methods :
Q. What computational tools predict reactivity or stability of derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
